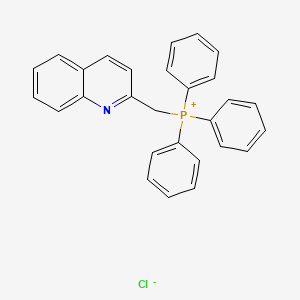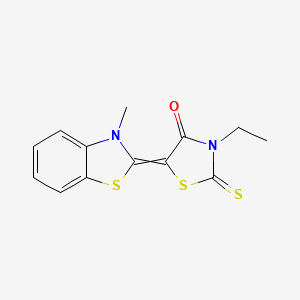
2-benzyloxycarbonylamino-4-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyloxycarbonylamino-4-chlorobenzoic acid is an organic compound with the molecular formula C15H12ClNO4. It is a derivative of benzoic acid, featuring a benzyloxycarbonyl-protected amino group and a chlorine atom on the benzene ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloxycarbonylamino-4-chlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-chloroaniline is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step forms the benzyloxycarbonyl-protected intermediate.
Carboxylation: The protected intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-benzyloxycarbonylamino-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Deprotection Reactions: Hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst, while acidic deprotection uses trifluoroacetic acid (TFA).
Major Products
Substitution Reactions: Products vary depending on the nucleophile used but generally result in the replacement of the chlorine atom with the nucleophile.
Deprotection Reactions: The major product is 2-amino-4-chlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-benzyloxycarbonylamino-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-benzyloxycarbonylamino-4-chlorobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution or deprotection. In biological systems, its interactions with enzymes or receptors are of interest, although detailed pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chlorobenzoic acid: Lacks the benzyloxycarbonyl protection and is more reactive.
4-Chlorobenzoic acid: Lacks both the amino and benzyloxycarbonyl groups, making it less versatile in synthetic applications.
Uniqueness
2-benzyloxycarbonylamino-4-chlorobenzoic acid is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the chlorine atom, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
112733-44-5 |
|---|---|
Molekularformel |
C15H12ClNO4 |
Molekulargewicht |
305.71 g/mol |
IUPAC-Name |
4-chloro-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-11-6-7-12(14(18)19)13(8-11)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
QWCJAHVNRQXIJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8726387.png)



![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B8726423.png)

